molecular formula C10H15N B1348386 2,4,6-Trimethylbenzylamine CAS No. 40393-99-5

2,4,6-Trimethylbenzylamine

Cat. No. B1348386
CAS RN: 40393-99-5
M. Wt: 149.23 g/mol
InChI Key: DGSRAILDFBJNQI-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzylamine, also known as TMB, is an organic compound that is found in essential oils, such as lavender, and is used in the synthesis of various pharmaceuticals and other products. It is a colorless, crystalline solid with a boiling point of 212°C. TMB has a variety of applications in scientific research, including drug synthesis, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

1. Application in Mass Spectrometry

A study by Shevyrin et al. (2016) explored the mass spectrometric properties of a compound in the NBOMe series, which included 2,4,6-Trimethylbenzylamine. The identification of this compound was achieved using various techniques like gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance spectroscopy. This demonstrates the utility of 2,4,6-Trimethylbenzylamine in the field of mass spectrometry for identifying complex organic compounds.

2. Role in Bromination Reactions

Research by Goodman and Detty (2004) showed the use of selenoxides, including derivatives of 2,4,6-Trimethylbenzylamine, as catalysts in bromination reactions. These catalysts were effective in two-phase systems for brominating various organic substrates, illustrating the chemical's potential in facilitating specific types of chemical transformations.

3. Solid-State Structural Properties

In a study by Pan et al. (2006), the structural properties of derivatives of 2,4,6-Trimoxybenzene, closely related to 2,4,6-Trimethylbenzylamine, were examined. The study used powder X-ray diffraction data and other techniques to determine structural similarities and contrasts within this family of materials. This indicates the significance of 2,4,6-Trimethylbenzylamine derivatives in understanding solid-state structural properties of organic compounds.

4. Application in Metathesis of Terminal Alkynes

Haberlag et al. (2012) conducted research on 2,4,6-Trimethylbenzylidyne complexes demonstrating their efficiency as catalysts for the metathesis of internal and terminal alkynes. This showcases the role of 2,4,6-Trimethylbenzylamine derivatives in catalyzing important reactions in organic synthesis.

5. Synthesis of Dihydroquinazolines

Gruber, Díaz, and Orelli (2018) explored the synthesis of dihydroquinazolines from 2-aminobenzylamine, closely related to 2,4,6-Trimethylbenzylamine. This study is significant for the synthesis of heterocycles, indicating the relevance of similar compounds in medicinal chemistry and drug design.

properties

IUPAC Name

(2,4,6-trimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSRAILDFBJNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332514
Record name 2,4,6-Trimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzylamine

CAS RN

40393-99-5
Record name 2,4,6-Trimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylbenzylamine
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Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trimethylbenzyl chloride (5 g, 29.7 mmol) in DMSO (20 mL) was added sodium azide (2.9 g, 44.6 mmol). The mixture was heated at 60° C. for 3 h before it was allowed to cool to rt and poured to water (200 mL). The resulted precipitate was filtered dissolved in wet THF (50 mL) followed by the addition of triphenylphosphine (15.6, 59.4 mmol). The mixture was heated under reflux for 3 h and the volatiles were evaporated. The residue was added to 1 N HCl (200 mL) and the solids were filtered off. The filtrate was basified and the resulted precipitate was filtered, dried under vacuum to give 2,4,6-trimethylbenzylamine (2.7 g, 61% yleld).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
59.4 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the use of 2,4,6-Trimethylbenzylamine significant in the synthesis of the imine ligand described in the paper?

A1: 2,4,6-Trimethylbenzylamine plays a crucial role in preventing unwanted reactions in the synthesized imine ligand. The methyl groups in the ortho positions of the benzene ring serve a critical purpose. They block these positions, preventing cyclopalladation, a reaction where palladium (Pd) forms a bond with the carbon atom of the benzene ring. Additionally, the absence of β-hydrogen atoms in the 2,4,6-Trimethylbenzylamine structure eliminates the possibility of imine-enamine rearrangement. These structural features ensure that the reaction with [PdCl2(C6H5CN)2] yields the desired complex, trans-[PdCl2(2,4,6Me3C6H2CH2N@CHtBu)2] (2), with the imine ligands in a trans-coordination around the palladium center, as confirmed by X-ray crystallography [].

Q2: Could you elaborate on the concept of imine-enamine tautomerism and why its avoidance is important in this specific research context?

A2: Imine-enamine tautomerism is a chemical equilibrium where an imine, containing a carbon-nitrogen double bond (C=N), can rearrange into an enamine, containing a carbon-carbon double bond (C=C) adjacent to an amine group (C-N). This rearrangement can occur when a hydrogen atom is present on the carbon atom next to the imine group (the β-carbon). In the study, using 2,4,6-Trimethylbenzylamine, which lacks β-hydrogens, effectively prevents this tautomerism. This is crucial because the researchers aimed to synthesize a specific imine ligand with controlled coordination properties. The presence of an enamine tautomer could lead to undesired side reactions or alter the ligand's binding mode with the palladium metal center, compromising the study's objectives [].

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